1-Iodo-6-methylnaphthalene: Technical Profile & Application Guide
1-Iodo-6-methylnaphthalene: Technical Profile & Application Guide
This technical guide provides an in-depth analysis of 1-Iodo-6-methylnaphthalene (CAS 142882-54-0) , a critical halogenated building block in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and pharmaceutical intermediates.
Core Identity & Physicochemical Properties
1-Iodo-6-methylnaphthalene is a regiochemically distinct naphthalene derivative characterized by an iodine atom at the
Chemical Specifications
| Property | Data | Note |
| CAS Number | 142882-54-0 | Unique identifier |
| IUPAC Name | 1-Iodo-6-methylnaphthalene | |
| Molecular Formula | ||
| Molecular Weight | 268.09 g/mol | |
| Physical State | Solid (Low Melting) or Viscous Oil | Depending on purity/polymorph; typically solidifies upon cooling. |
| Solubility | Soluble in DCM, THF, Toluene, Hexanes | Hydrophobic; insoluble in water. |
| Reactivity | High (C–I bond) | Excellent partner for Pd-catalyzed cross-couplings. |
Structural Significance
The C1–Iodine bond is significantly more labile than C–Br or C–Cl bonds, facilitating oxidative addition to transition metals (Pd, Ni) under mild conditions. The C6–Methyl group acts as a weak activating group but, more importantly, provides a handle for further benzylic functionalization (e.g., radical bromination) or serves as a lipophilic anchor in drug candidates.
Synthesis: The "Regio-Fidelity" Protocol
Direct iodination of 2-methylnaphthalene is kinetically controlled to favor the 1-position (ortho to the methyl group), yielding 1-iodo-2-methylnaphthalene , not the desired 1-iodo-6-methyl isomer. Therefore, a Sandmeyer Reaction approach starting from the corresponding amine is the only self-validating method to guarantee 100% regiochemical purity.
Pathway: Sandmeyer Transformation
This protocol converts 6-methyl-1-naphthylamine (obtainable via nitration of 2-methylnaphthalene and separation of isomers, or from 6-methyl-1-tetralone) into the target iodide.
Reaction Scheme (DOT Visualization):
Caption: Regioselective synthesis via Sandmeyer reaction ensuring C1-iodine placement.
Detailed Experimental Protocol
Objective: Synthesis of 1-iodo-6-methylnaphthalene from 6-methyl-1-naphthylamine.
-
Diazotization (The Critical Step):
-
Reagents: 6-Methyl-1-naphthylamine (10 mmol),
(2.5 M, 20 mL), (11 mmol). -
Procedure: Suspend the amine in sulfuric acid and cool to -5°C to 0°C in an ice/salt bath. Add
(dissolved in minimal water) dropwise. -
Expert Insight: Maintain temperature strictly below 5°C to prevent hydrolysis to the naphthol (phenol). The solution should turn clear/yellowish as the diazonium salt forms.
-
-
Iodination (Sandmeyer):
-
Reagents: Potassium Iodide (KI, 15 mmol), Urea (catalytic, to quench excess nitrite).
-
Procedure: Dissolve KI in 10 mL water. Add the cold diazonium solution slowly to the KI solution with vigorous stirring.
-
Observation: Immediate evolution of
gas and formation of a dark oil/solid. -
Workup: Stir at room temperature for 1 hour, then heat to 60°C for 30 mins to ensure complete decomposition. Extract with Diethyl Ether (
mL). Wash with 10% (to remove free iodine) and Brine. Dry over .
-
-
Purification:
-
Pass through a short silica plug (Hexanes) to remove trace phenols.
-
Yield Expectation: 75–85%.
-
Applications in Drug Discovery & Materials
1-Iodo-6-methylnaphthalene is a premium "linker" molecule. Its asymmetry allows for the sequential construction of complex scaffolds.
A. Suzuki-Miyaura Cross-Coupling
The C1-Iodine is highly reactive, allowing coupling with boronic acids at room temperature, often preserving other sensitive halides (like Cl or Br) on the partner molecule.
Workflow: Synthesis of Biaryl Scaffolds
Caption: Pd-catalyzed coupling workflow for biaryl synthesis.
B. Functionalization Logic
-
C1 Position (Iodine): Site for C-C bond formation (Suzuki, Sonogashira, Heck).
-
C6 Position (Methyl): Site for radical bromination (NBS/AIBN) to generate a benzylic bromide, enabling
reactions (e.g., adding amines or ethers). -
Sequential Strategy: Perform the Pd-coupling first (chemoselective for I), then functionalize the methyl group.
Safety & Handling (SDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Irritation | Category 2 (H315) | Wear nitrile gloves; rapid absorption possible. |
| Eye Irritation | Category 2A (H319) | Use safety goggles; lachrymator potential. |
| Storage | Light Sensitive | Store in amber vials under Argon/Nitrogen at 2–8°C. |
| Stability | C–I Bond Lability | Avoid prolonged exposure to UV light to prevent iodine liberation (yellowing). |
References
-
PubChem. (2025). 1-Iodo-6-methylnaphthalene Compound Summary. National Library of Medicine. [Link][1]
-
Organic Syntheses. (Coll. Vol. 2). General Procedure for Sandmeyer Reaction. [Link]
